molecular formula C11H13N5 B1522866 4-Ethyl-6-hydrazinyl-2-(pyridin-2-yl)pyrimidine CAS No. 1249703-49-8

4-Ethyl-6-hydrazinyl-2-(pyridin-2-yl)pyrimidine

Cat. No. B1522866
CAS RN: 1249703-49-8
M. Wt: 215.25 g/mol
InChI Key: MHXGBKAHMNOQPU-UHFFFAOYSA-N
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Description

4-Ethyl-6-hydrazinyl-2-(pyridin-2-yl)pyrimidine, also known as EHPyP, is a pyrimidine derivative . It has a molecular weight of 215.26 . The IUPAC name for this compound is 4-ethyl-6-hydrazino-2-(2-pyridinyl)pyrimidine .


Molecular Structure Analysis

The InChI code for 4-Ethyl-6-hydrazinyl-2-(pyridin-2-yl)pyrimidine is 1S/C11H13N5/c1-2-8-7-10(16-12)15-11(14-8)9-5-3-4-6-13-9/h3-7H,2,12H2,1H3,(H,14,15,16) . This indicates that the molecule contains 11 carbon atoms, 13 hydrogen atoms, and 5 nitrogen atoms .


Physical And Chemical Properties Analysis

4-Ethyl-6-hydrazinyl-2-(pyridin-2-yl)pyrimidine has a molecular weight of 215.26 .

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis and Mass Spectroscopic Investigation : The condensation of 2-benzyl-4-hydrazino-6-methylpyrimidine with various ethyl derivatives has led to the creation of 2-benzyl-4-methyl-6-(pyrazol-1-yl)pyrimidines. These compounds have been studied via PMR and mass spectrometry, revealing insights into their structural characteristics and potential biological activity (Danagulyan et al., 1997).

Nonlinear Optical Properties

  • Electronic and Optical Exploration : Research into thiopyrimidine derivatives, including those related to the core structure of interest, has highlighted their significance in nonlinear optics (NLO) and medicine. Detailed studies have been conducted on the structural parameters, electronic properties, and NLO behavior of these compounds, underscoring their potential for high-tech applications (Hussain et al., 2020).

Antimicrobial Activity

  • Evaluation of New Thienopyrimidine Derivatives : The synthesis of new thienopyrimidine derivatives through the reaction of heteroaromatic o-aminonitrile with specific reagents has demonstrated significant antimicrobial properties. This opens pathways for the development of novel therapeutic agents (Bhuiyan et al., 2006).

Anticancer and Anti-inflammatory Agents

  • Synthesis, Molecular Docking, and Screening : A series of novel pyridine and fused pyridine derivatives, starting from hydrazinyl-pyridine carboxylate, have shown antimicrobial and antioxidant activity. These compounds have undergone molecular docking screenings, indicating their binding energies and potential as GlcN-6-P synthase inhibitors (Flefel et al., 2018).

Anti-Hepatitis B Virus Activity

  • N4-β-D-Glycoside Pyrazolo[3,4-d]pyrimidine Derivatives : The synthesis of novel N4-β-D-glycoside pyrazolo[3,4-d]pyrimidine derivatives has shown moderate to high activities against hepatitis B virus (HBV), highlighting a new avenue for antiviral drug development (El‐Sayed et al., 2009).

Antioxidant Activity

  • Novel Pyrimido[4,5-b]quinolin-4-one Derivatives : The synthesis of new derivatives containing the triazolopyrido-pyrimidine structure has been investigated for antioxidant activity. Among these compounds, several have shown significant inhibitory effects on oxidative stress, suggesting potential for therapeutic applications (El-Gazzar et al., 2007).

Future Directions

While specific future directions for 4-Ethyl-6-hydrazinyl-2-(pyridin-2-yl)pyrimidine were not found in the search results, pyrimidine derivatives are a topic of ongoing research due to their wide range of biological activities . Further studies could explore the potential of 4-Ethyl-6-hydrazinyl-2-(pyridin-2-yl)pyrimidine in various applications, such as its potential anti-fibrotic activities .

properties

IUPAC Name

(6-ethyl-2-pyridin-2-ylpyrimidin-4-yl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N5/c1-2-8-7-10(16-12)15-11(14-8)9-5-3-4-6-13-9/h3-7H,2,12H2,1H3,(H,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHXGBKAHMNOQPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=NC(=N1)C2=CC=CC=N2)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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